molecular formula C11H15ClN4O3S B1428758 4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine CAS No. 1178564-27-6

4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine

Número de catálogo: B1428758
Número CAS: 1178564-27-6
Peso molecular: 318.78 g/mol
Clave InChI: YCIXFNRCKBRWSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is a synthetically versatile chemical intermediate designed for advanced pharmaceutical research and development. Its core structure is based on the privileged pyrrolo[2,3-d]pyrimidine scaffold, which is widely recognized as a central motif in the design of potent and selective kinase inhibitors . The morpholine substituent at the 2-position and the reactive chloro group at the 4-position are key features that facilitate further synthetic elaboration into complex target molecules, making this compound a valuable building block in medicinal chemistry. Compounds featuring the pyrrolo[2,3-d]pyrimidine core have demonstrated significant research value in neuroscience, particularly in the inhibition of kinases like LRRK2 (Leucine-rich repeat kinase 2) . LRRK2 is a genetically validated target for Parkinson's disease, and inhibitors of this kinase are investigated for their potential to modify disease progression . The methylsulfonyl group incorporated into this specific dihydro-derivative may offer unique physicochemical properties and serve as a handle for further chemical modification, potentially enhancing selectivity or optimizing drug-like characteristics. Furthermore, related pyrrolo[2,3-d]pyrimidine derivatives have been explored for their utility in targeting other critical biological pathways, including those involving microtubule-affinity regulating kinases (MARK), which are implicated in neurodegenerative pathologies such as Alzheimer's disease . The reactivity of this scaffold also allows for its potential involvement in transformations such as the Dimroth Rearrangement, a process frequently employed in medicinal chemistry to access diverse and biologically active heterocyclic compounds . This product is intended for use by qualified researchers as a key intermediate in the synthesis of potential therapeutic agents and probe molecules.

Propiedades

IUPAC Name

4-(4-chloro-7-methylsulfonyl-5,6-dihydropyrrolo[2,3-d]pyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O3S/c1-20(17,18)16-3-2-8-9(12)13-11(14-10(8)16)15-4-6-19-7-5-15/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIXFNRCKBRWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1N=C(N=C2Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732531
Record name 4-Chloro-7-(methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178564-27-6
Record name 4-Chloro-6,7-dihydro-7-(methylsulfonyl)-2-(4-morpholinyl)-5H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1178564-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-(methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Análisis Bioquímico

Biochemical Properties

It has been found that similar pyrrolo[2,3-d]pyrimidine derivatives have shown promising binding affinities against Bcl2 anti-apoptotic protein. This suggests that 4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine may interact with certain enzymes and proteins, potentially influencing biochemical reactions.

Cellular Effects

In cellular studies, similar compounds have shown to exert cytotoxic effects against various human cancer cell lines. They have been found to cause cell cycle arrest at the G1/S phase and induce apoptotic death of cells. Therefore, it is possible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Actividad Biológica

The compound 4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine (CAS: 1178564-27-6) is a heterocyclic organic compound with significant potential in pharmacological applications. Its unique structure, which includes a pyrrolo-pyrimidine core and a morpholine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.

PropertyValue
Molecular FormulaC11H15ClN4O3S
Molar Mass318.78 g/mol
Density1.57 ± 0.1 g/cm³ (Predicted)
Boiling Point554.7 ± 60.0 °C (Predicted)
pKa2.32 ± 0.20 (Predicted)
Storage Conditions2-8 °C
SensitivityIrritant

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrrolo-pyrimidines showed moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The presence of the sulfonyl group enhances the antibacterial efficacy by facilitating interactions with bacterial enzymes.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitory studies revealed strong activity against urease, which is critical for treating conditions like urinary tract infections . Additionally, its ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. Research on related compounds has shown that modifications to the pyrrolo-pyrimidine core can lead to enhanced antiproliferative activity against cancer cell lines such as HeLa . The mechanism may involve the disruption of cellular signaling pathways critical for tumor growth.

Hypoglycemic Activity

Some derivatives within this chemical class have been evaluated for their hypoglycemic effects, indicating potential use in managing diabetes . The sulfonamide functionality is often associated with enhanced glucose metabolism.

Case Studies and Research Findings

  • Antimicrobial Screening :
    • A series of synthesized pyrrolo-pyrimidine derivatives were tested against multiple bacterial strains.
    • Results showed that compounds with similar structural motifs exhibited variable degrees of antibacterial activity, with some achieving MIC values below 50 µg/mL against Bacillus subtilis .
  • Enzyme Inhibition Studies :
    • Compounds were screened for their ability to inhibit urease and AChE.
    • The most active inhibitors demonstrated IC50 values in the low micromolar range, suggesting strong binding affinity and potential therapeutic applications .
  • Anticancer Evaluation :
    • In vitro assays on HeLa cells showed that specific derivatives maintained high levels of antiproliferative activity.
    • Structure-activity relationship (SAR) studies suggested that modifications at the morpholine or pyrimidine positions could enhance activity further .

Aplicaciones Científicas De Investigación

GPR119 Agonism

Research has identified compounds with similar structures, including 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines, as G protein-coupled receptor 119 (GPR119) agonists . These receptors are implicated in glucose homeostasis and insulin secretion. For instance, a study highlighted a related compound that demonstrated significant pharmacokinetic properties and efficacy in improving glycemic control in rodent models, suggesting potential utility in treating type 2 diabetes .

Neurodegenerative Diseases

The compound's structural characteristics position it as a candidate for addressing neurodegenerative diseases such as Alzheimer's disease . It has been suggested that compounds within this class can inhibit tau hyperphosphorylation, a hallmark of neurodegeneration. A patent outlines the use of related pyrrolo[2,3-d]pyrimidines for the treatment or prevention of such diseases .

Clinical Trials

While specific clinical trials for this compound are not extensively documented, related compounds have entered clinical phases targeting metabolic disorders and neurodegenerative conditions. For example:

  • A trial investigating GPR119 agonists showed promising results in improving metabolic profiles in diabetic patients.

Preclinical Studies

Preclinical evaluations have demonstrated that compounds similar to 4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine can effectively modulate key biochemical pathways involved in insulin signaling and neuronal health.

Comparación Con Compuestos Similares

Chemical Profile :

  • Molecular Formula : C₁₁H₁₅ClN₄O₃S
  • Molecular Weight : 318.78 g/mol
  • CAS Number : 1178564-27-6
  • Key Features : The compound features a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group at position 4, a methylsulfonyl group at position 7, and a morpholine ring at position 2. The methylsulfonyl group enhances solubility and metabolic stability, while the morpholine moiety improves bioavailability through hydrogen-bonding interactions .

For example, related pyrrolo[2,3-d]pyrimidines exhibit activity against Zika virus () or serve as intermediates in kinase-targeting pharmaceuticals (). Its discontinued commercial status () suggests niche research applications or synthetic challenges.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity Source
4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine C₁₁H₁₅ClN₄O₃S 318.78 Chloro (C4), methylsulfonyl (C7), morpholine (C2) Kinase inhibition (inferred)
4-Chloro-7-(4-(methylsulfonyl)benzyl)-7H-pyrrolo[2,3-d]pyrimidine (34f) C₁₅H₁₃ClN₄O₂S 312.05 Chloro (C4), benzyl-methylsulfonyl (C7) Antiviral (Zika virus EC₅₀ = 1.2 μM)
2-Chloro-6-(4-methanesulfonyl-piperidin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine C₁₉H₂₃ClN₄O₃S₂ 469.02 Thieno[2,3-d]pyrimidine core, chloro (C2), piperidinyl-methylsulfonyl (C6) Kinase inhibition (PI3K/mTOR pathway)
4-(6-((5-Chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine C₁₄H₁₅ClN₄O₃S₂ 386.90 Pyrrolo[3,4-d]pyrimidine core, thiophene-sulfonyl (C6), morpholine (C2) No direct data (structural analog)
8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one C₁₆H₁₆BrN₃O 346.23 Pyrido[2,3-d]pyrimidine core, bromobenzyl (C8), methyl (C2, C4) No direct data (intermediate in synthesis)

Structural Variations and Implications

Core Heterocycle: The pyrrolo[2,3-d]pyrimidine core in the target compound is distinct from thieno[2,3-d]pyrimidine () or pyrido[2,3-d]pyrimidine (). Thieno analogs exhibit stronger π-π stacking in kinase binding pockets, while pyrido derivatives may alter metabolic stability .

Substituent Effects: Morpholine vs. Methylsulfonyl vs. Benzyl/Thiophene-Sulfonyl: Methylsulfonyl (target) enhances polarity and metabolic resistance over hydrophobic benzyl () or electron-rich thiophene-sulfonyl groups () .

Biological Activity: Compound 34f () shows direct antiviral activity, likely due to its benzyl-methylsulfonyl group enhancing membrane penetration. In contrast, the target compound’s morpholine group may favor kinase target engagement over viral replication. Thieno[2,3-d]pyrimidines () demonstrate kinase inhibition (e.g., PI3K/mTOR) with IC₅₀ values in the nanomolar range, suggesting the target compound’s pyrrolo core could modulate selectivity .

Métodos De Preparación

Starting Materials and Initial Condensation

The core pyrrolo[2,3-d]pyrimidine structure is typically synthesized via condensation of substituted amidines with halogenated heterocycles. A common precursor is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, which can be prepared through halogenation of the parent heterocycle.

  • Reaction Conditions:
    • Solvent: Dichloromethane or acetonitrile
    • Catalyst: N-bromosuccinimide (NBS) for selective bromination at the 5-position
    • Temperature: 0°C to room temperature
    • Duration: 2-3 hours

Halogenation and Functionalization

The selective bromination at the 5-position yields 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine , which serves as a versatile intermediate for subsequent substitutions.

Reaction Step Reagents & Conditions Outcome Reference
Bromination NBS, dichloromethane, 0°C to RT 5-bromo derivative
Chlorination Phosphorus oxychloride (POCl₃) Chlorinated heterocycle

Sulfonylation to Incorporate the Methylsulfonyl Group

The methylsulfonyl group is introduced via sulfonylation of the pyrrolo[2,3-d]pyrimidine scaffold.

  • Method:
    • React the amino or hydroxyl functional group (if present) with methylsulfonyl chloride.
    • Conditions: Use a base such as pyridine or triethylamine at low temperature (0-5°C).
    • Duration: 1-3 hours

This yields the 7-(methylsulfonyl) derivative, crucial for biological activity.

Reaction Step Reagents & Conditions Outcome Reference
Sulfonylation Methylsulfonyl chloride, pyridine, 0°C Methylsulfonyl-substituted compound

Hydrogenation and Cyclization to Form the Dihydro-Pyrrolo[2,3-d]pyrimidine

The dihydro-structure is achieved via catalytic hydrogenation of the pyrrolo[2,3-d]pyrimidine core, often using palladium on carbon (Pd/C).

  • Conditions:
    • Hydrogen atmosphere (H₂, 1-3 atm)
    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to 50°C
    • Duration: 4-8 hours

This step yields the 6,7-dihydro derivative, completing the heterocyclic core.

Reaction Step Reagents & Conditions Outcome Reference
Hydrogenation H₂, Pd/C, ethanol, RT Dihydro heterocycle

Final Assembly: Coupling with Methylsulfonyl and Morpholine

The final compound is assembled through a sequence of coupling reactions:

  • a. Introduction of the methylsulfonyl group at the 7-position.
  • b. Attachment of the morpholine moiety via nucleophilic substitution or amide formation at the appropriate site.

Note: The exact sequence may vary depending on the specific synthetic route, but generally involves stepwise functionalization and purification.

Data Summary Table

Step Reagents Conditions Yield / Efficiency Reference
Bromination NBS 0°C to RT, 2-3h 86-93%
Nucleophilic substitution Morpholine, K₂CO₃ Reflux, DMF Variable
Sulfonylation Methylsulfonyl chloride 0°C, pyridine High (up to 95%)
Hydrogenation H₂, Pd/C RT, ethanol 80-90%

Research Findings and Notes

  • The synthesis pathways are optimized for high yield and selectivity, minimizing side reactions such as over-halogenation or undesired substitutions.
  • Environmental considerations favor methods that generate minimal waste, such as one-pot reactions and solvent recycling.
  • Patents and literature emphasize the importance of controlling reaction temperatures and reagent stoichiometry to achieve high purity and yield.

Q & A

Q. Data-Driven Optimization Table

StepKey Reagent/ConditionYield Improvement Strategy
ChlorinationPOCl₃, N,N-dimethylaniline, refluxUse inert atmosphere (N₂) to prevent hydrolysis
SulfonylationMethylsulfonyl chloride, 0–5°CSlow addition over 30 mins to control exotherm
Morpholine CouplingCs₂CO₃, DMF, 80°CPre-activate morpholine with NaH for nucleophilic attack

How can structural contradictions in NMR data for pyrrolo[2,3-d]pyrimidine derivatives be resolved?

Advanced Research Focus
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from tautomerism in the pyrrolo[2,3-d]pyrimidine core. For example, the 7H-pyrrolo[2,3-d]pyrimidine system exhibits keto-enol tautomerism, altering chemical shifts for NH and CH protons . To resolve this:

  • Use DMSO-d₆ as a solvent to stabilize tautomers and observe distinct NH signals (δ 11.4–12.0 ppm for 7-NH) .
  • Perform variable-temperature NMR (VT-NMR) to track tautomeric equilibria; coalescence temperatures >80°C indicate dynamic exchange .
  • Compare with X-ray crystallography data to confirm dominant tautomeric forms .

What methodologies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition by this compound?

Advanced Research Focus
SAR studies require systematic modifications to the core structure:

Morpholine Substitution : Replace morpholine with piperazine or thiomorpholine to assess steric/electronic effects on kinase binding .

Sulfonyl Group Modifications : Introduce trifluoromethylsulfonyl or arylsulfonyl groups to evaluate hydrophobicity and hydrogen-bonding capacity .

Pyrrolo[2,3-d]pyrimidine Core : Introduce halogens (e.g., Br, F) at the 4-position to modulate electron density and π-π stacking .

Q. Biological Validation Workflow

  • Kinase Assays : Use CDK9 or JAK3 inhibition assays (IC₅₀ determination) with ATP concentrations adjusted to Km values .
  • Molecular Docking : Align modified structures with crystal structures of kinase targets (e.g., PDB 7PP) to predict binding modes .

How can conflicting biological activity data across cell lines be analyzed methodologically?

Advanced Research Focus
Discrepancies in IC₅₀ values (e.g., higher potency in MIA PaCa-2 vs. PANC-1 cells) may stem from differential expression of drug transporters or metabolic enzymes. To address this:

Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS/MS to rule out efflux pump (e.g., P-gp) interference .

Gene Expression Analysis : Perform RNA-seq or qPCR to correlate activity with CYP3A4 or ABCB1 expression levels .

Metabolite Identification : Use HRMS/MS to detect active metabolites in resistant cell lines .

What crystallographic techniques are critical for confirming the stereochemistry of synthetic intermediates?

Basic Research Focus
Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous stereochemical assignment. Key steps include:

  • Crystal Growth : Use slow evaporation of ethyl acetate/hexane mixtures (3:1) at 4°C .
  • Data Collection : Optimize resolution (<1.0 Å) with synchrotron radiation (e.g., IIT Madras RSIC) for heavy atoms like chlorine .
  • Refinement : Apply SHELXL97 with anisotropic displacement parameters to resolve disorder in the morpholine ring .

Q. Example Data from Analogous Structures

ParameterValue (Compound 10b )
Space GroupP2₁2₁2₁
R Factor0.035
C–C Bond Accuracyσ = 0.013 Å

How can synthetic impurities in final products be characterized and minimized?

Basic Research Focus
Common impurities include des-methylsulfonyl byproducts and morpholine-O-oxide derivatives. Characterization strategies:

  • HPLC-MS : Use a C18 column (gradient: 5–95% MeCN/H₂O + 0.1% TFA) to detect impurities at 254 nm .
  • Purification : Employ silica gel chromatography with 2% MeOH/CHCl₃ for polar impurities .

Q. Mitigation Table

Impurity TypeSourceMitigation Strategy
Des-methylsulfonylIncomplete sulfonylationExtend reaction time to 12 hrs
Morpholine-O-oxideOxidation during couplingUse degassed solvents and N₂ atmosphere

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine
Reactant of Route 2
4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.